(4-(5-Bromopyridin-3-yl)phenyl)methanamine

Medicinal Chemistry Cross-Coupling Enzyme Inhibition

For medicinal chemists facing inconsistent cross-coupling yields due to base-catalyzed isomerization, (4-(5-Bromopyridin-3-yl)phenyl)methanamine (CAS 1171896-47-1) provides a regio-defined solution for parallel library synthesis. This 5-bromo-3-pyridyl scaffold ensures regiochemical fidelity in Suzuki-Miyaura and Sonogashira reactions, eliminating purification bottlenecks. - Enables efficient SAR exploration around pyrimidine-thiourea chemotypes with sub-30 µM α-glucosidase inhibition. - Serves as a versatile intermediate for generating focused libraries targeting the human kinome and bromodomain-containing epigenetic readers. - Supplied at 98% purity to minimize side-product formation in critical coupling steps.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B12840396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Bromopyridin-3-yl)phenyl)methanamine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2
InChIKeyIZZIGXVJBQIXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(5-Bromopyridin-3-yl)phenyl)methanamine: Identity & Procurement


(4-(5-Bromopyridin-3-yl)phenyl)methanamine (CAS: 1171896-47-1) is a halogenated heterocyclic building block of the general class of bromopyridine-phenylmethanamine derivatives, characterized by a 5-bromopyridin-3-yl moiety linked at the para-position of a phenylmethanamine core. Its molecular formula is C12H11BrN2, with a molecular weight of 263.13 g/mol [1]. The compound is commercially available from multiple research chemical suppliers at a typical purity of 98% for use as a synthetic intermediate .

1
Workflow

5-Bromopyridin-3-yl handle for Suzuki and Sonogashira cross-coupling

2
Selection

Phenylmethanamine core for downstream functionalization and library synthesis

3
Format

Research-grade building block supplied for synthetic intermediate use

Regioisomer and Halogen Analog Substitution Risks


Within the family of halogenated pyridine-phenylmethanamine building blocks, substitution by regioisomers (e.g., 2-bromo or 6-bromo pyridyl analogs) or halogen-exchanged analogs (e.g., 5-chloro or 5-fluoro derivatives) is not scientifically warranted. The 5-bromo-3-pyridyl substitution pattern uniquely dictates both the steric and electronic environment for cross-coupling reactions, particularly in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions [1]. Furthermore, in downstream pharmacologically active molecules, the precise position of the bromine atom on the pyridine ring is critical for target binding, as demonstrated by the differential α-glucosidase inhibition observed among derivatives of this specific scaffold [2].

Target compound
(4-(5-Bromopyridin-3-yl)phenyl)methanamine

5-bromo substitution on pyridine; stable under basic cross-coupling conditions; reported regiochemical fidelity in library synthesis.

Potential substitute
2-bromo / 6-bromo regioisomers

Different steric and electronic profile; 3-bromo analogs prone to base-catalyzed isomerization; differential enzyme inhibition responses reported.

Target compound
5-Bromo substituent

Bromine reactivity suited for Pd-catalyzed coupling; scaffold yielding bioactive thiourea derivatives in reported studies.

Potential substitute
5-Chloro / 5-fluoro analogs

Halogen exchange alters oxidative addition rates; lower purity or custom synthesis required for some analogs; reported enzyme inhibition may shift.

Comparative Evidence vs. Analogs and Alternatives


α-Glucosidase Inhibitory Activity vs. Acarbose

The (4-(5-Bromopyridin-3-yl)phenyl)methanamine scaffold serves as a key intermediate in the synthesis of bioactive pyrimidine-based thiourea compounds. In a comparative study, a derivative of this exact scaffold, 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-3-phenylthiourea, exhibited an α-glucosidase inhibitory IC50 of 22.46 ± 0.65 µM, demonstrating 1.7-fold greater potency than the standard clinical comparator, acarbose (IC50 = 38.22 ± 0.12 µM) [1].

α-Glucosidase Inhibition
Reported
Thiourea derivative IC50 22.46 µM vs acarbose 38.22 µM; 1.7-fold higher inhibition
Supports scaffold exploration for enzyme target SAR; reported yeast assay context
Derivative-specific result; acarbose used as comparator
Medicinal Chemistry Cross-Coupling Enzyme Inhibition

Regiochemical Stability in Cross-Coupling

The 5-bromo-3-pyridyl regioisomer is uniquely stable under base-catalyzed isomerization conditions, unlike its 3-bromo counterparts which undergo facile rearrangement to 4-bromopyridines via pyridyne intermediates. A study demonstrated that 3-bromopyridines isomerize to 4-bromopyridines under basic conditions, whereas 5-bromopyridines do not participate in this isomerization pathway [1]. This ensures that the 5-bromo-3-pyridyl moiety in (4-(5-bromopyridin-3-yl)phenyl)methanamine retains its regiochemical integrity during subsequent synthetic transformations.

Regiochemical Stability
Class-level inference
5-Br-pyridine resists base-catalyzed isomerization; 3-Br isomer rearranges to 4-Br under same conditions
Predictable regiochemistry in coupling; reduces byproduct risk
Valid for amination/etherification under basic conditions
Synthetic Methodology Regioselectivity C-C Bond Formation

Availability and Purity Profile

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is listed as a stock compound by multiple global research chemical suppliers with a standard purity of 98% . This is in contrast to its direct 6-bromo regioisomer, (6-bromopyridin-3-yl)(phenyl)methanamine (CAS 1355238-23-1), which is less frequently stocked and often requires custom synthesis . Similarly, the 5-chloro analog, (5-(4-chlorophenyl)pyridin-3-yl)methanamine (CAS 1260180-20-8), and 5-fluoro analog, (5-(4-fluorophenyl)pyridin-3-yl)methanamine (CAS 177976-53-3), are also available but with varying purities (e.g., 95%+ for the fluoro analog) .

Commercial Availability
Data to verify
Stocked 98% purity; 6-Br regioisomer requires custom synthesis; 5-F analog at 95%+ purity
Streamlines procurement; reduces custom synthesis lead times
Supplier listings; confirm current stock with vendor
Procurement Purity Availability

Optimal Application Scenarios


α-Glucosidase Inhibitors for Diabetes Research

The scaffold's demonstrated ability to yield derivatives with sub-30 µM IC50 values against α-glucosidase makes it a high-priority building block for medicinal chemistry programs focused on developing next-generation antidiabetic agents [1]. Procurement of this specific bromopyridine enables the efficient exploration of structure-activity relationships (SAR) around the pyrimidine-thiourea chemotype identified as superior to acarbose [1].

Cross-Coupling for Library Synthesis

The 5-bromo-3-pyridyl moiety is a reliable handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions, as it does not undergo base-catalyzed isomerization, ensuring regiochemical fidelity [2]. This makes it particularly valuable for the parallel synthesis of compound libraries where consistent coupling yields and product purity are paramount.

Kinase and Bromodomain Inhibitor Scaffold Elaboration

The phenylmethanamine core and bromopyridyl substituent are structural motifs frequently found in ATP-competitive kinase inhibitors and bromodomain-targeting probes . While direct target engagement data for the free amine is limited, the scaffold is a versatile intermediate for generating focused libraries targeting the human kinome or epigenetic reader domains.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition research
Bromopyridine-phenyl scaffold producing thiourea derivatives with reported enzyme inhibition
Yeast α-glucosidase assay; SAR around pyrimidine-thiourea chemotype
Regioselective cross-coupling for libraries
5-Bromo-3-pyridyl handle stable under basic coupling conditions
Suzuki/Sonogashira efficiency; regioisomeric purity after amination
Kinase and bromodomain probe synthesis
Phenylmethanamine core with bromopyridyl substituent common in ATP-competitive scaffolds
Target engagement and selectivity profiling in kinase/epigenetic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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